![molecular formula C12H13FO3 B2618510 Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate CAS No. 2248298-70-4](/img/structure/B2618510.png)
Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate
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Overview
Description
Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate, also known as MFOMB, is a chemical compound with a molecular formula of C14H15FO3. It is widely used in scientific research due to its unique properties and potential applications. In
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in bacterial, fungal, and cancer cells. Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate has also been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various diseases. Additionally, Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate has been found to exhibit antioxidant activity, which may help to protect against oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate in lab experiments include its low cost, simple synthesis method, and potential applications in various fields. However, there are also limitations to its use. Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate is relatively unstable and may degrade over time, which can affect the accuracy of experimental results. Additionally, Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate. One potential application is in the development of new antibacterial and antifungal agents, as Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate has been shown to exhibit activity against a range of bacterial and fungal strains. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate and its potential applications in cancer treatment. Finally, research is needed to optimize the synthesis method of Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate and improve its stability for use in lab experiments.
Conclusion:
In conclusion, Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate is a unique chemical compound with potential applications in various fields. Its simple synthesis method, low cost, and potential therapeutic properties make it a popular choice for scientific research. Further studies are needed to fully understand the mechanism of action of Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate and its potential applications in medicine and other fields.
Synthesis Methods
The synthesis of Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate involves the condensation of 3-fluorobenzoic acid with 2-methyl-1-oxopropan-2-yl ester in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate is relatively simple and cost-effective, making it a popular choice for scientific research.
Scientific Research Applications
Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anti-inflammatory activities. Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-12(2,7-14)10-8(11(15)16-3)5-4-6-9(10)13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCFEEMVGLQSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=C(C=CC=C1F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-2-(2-methyl-1-oxopropan-2-yl)benzoate |
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